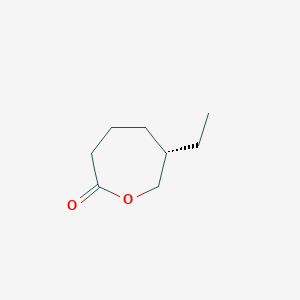
(6S)-6-ethyloxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-ethyloxepan-2-one is a chiral lactone compound with a six-membered ring structure. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-ethyloxepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a suitable catalyst to form the oxepanone ring. The reaction conditions often include the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(6S)-6-ethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxepanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted lactones .
Scientific Research Applications
(6S)-6-ethyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-6-ethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The pathways involved in these reactions include enzymatic catalysis and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
(6R)-6-ethyloxepan-2-one: The enantiomer of (6S)-6-ethyloxepan-2-one with similar chemical properties but different biological activities.
Caprolactone: A structurally similar lactone with a five-membered ring.
Valerolactone: Another lactone with a six-membered ring but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
211998-41-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(6S)-6-ethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-7-4-3-5-8(9)10-6-7/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
VJXVQCYHUNLTPG-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)OC1 |
Canonical SMILES |
CCC1CCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


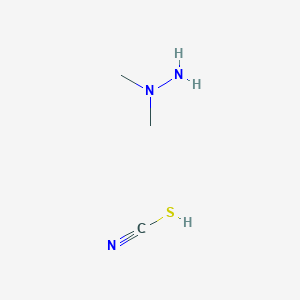
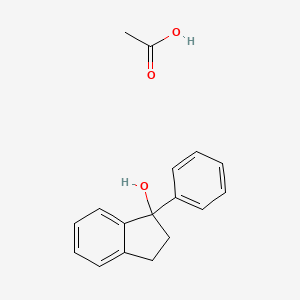
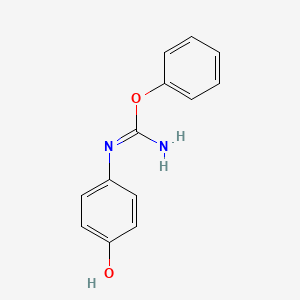

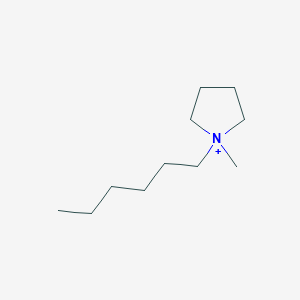
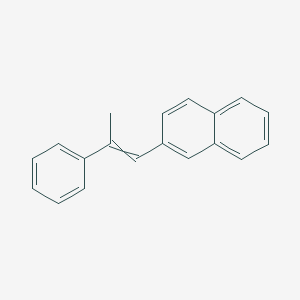
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
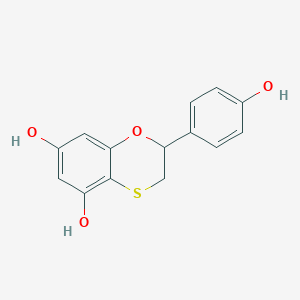
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
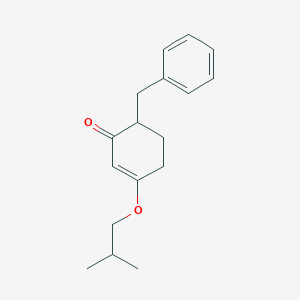
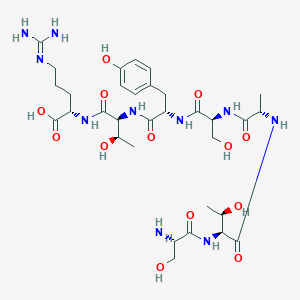
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
